molecular formula C18H24N2O3 B4621844 1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B4621844
M. Wt: 316.4 g/mol
InChI Key: VXIUAUUOZSBWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound with potential interest in various scientific fields due to its unique structural features. While specific studies directly addressing this compound were not found, related research on similar compounds provides valuable insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis, yielding significant insights into potential synthetic routes for our compound of interest. For instance, Zhou et al. (2021) demonstrated a high-yield synthetic method for a related compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions for efficient synthesis (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using X-ray analysis and quantum mechanical methods, revealing details about bond lengths, angles, and overall geometry. For example, Banerjee et al. (2002) investigated the structure of a solvated oxo-pyrrolidine carboxamide, providing a foundation for understanding the structural aspects of our compound (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds with pyrrolidine moieties are involved in various chemical reactions, such as asymmetric acylation and stereoselective reduction, highlighting their reactivity and potential for modification. Ito et al. (1984) discussed the use of a chiral auxiliary for asymmetric acylation, indicating the versatility of pyrrolidine derivatives in synthetic chemistry (Ito et al., 1984).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrimidine Derivatives : Compounds similar to 1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide have been synthesized for the exploration of their potential biological activities, like the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives which showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

  • Crystal Structure Analysis : The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure, was studied. It was synthesized and evaluated as a potential antineoplastic agent, providing insights into the molecular arrangement and interactions of such compounds (Banerjee et al., 2002).

Biological and Pharmacological Applications

  • Anticancer Properties : A study on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a structurally related compound, indicates the importance of these types of molecules in the development of new pharmacological agents. The compound was synthesized for potential use in pharmaceutical applications (Zhou et al., 2021).

  • Anticonvulsant Properties : Studies on compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which share a similar structure, have shown their potential as anticonvulsant agents. This highlights the relevance of such compounds in the development of new treatments for neurological disorders (Kubicki, Bassyouni, & Codding, 2000).

  • Diuretic Properties : A study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with a related structure, demonstrated strong diuretic properties, suggesting a potential application in treating conditions like hypertension (Shishkina et al., 2018).

properties

IUPAC Name

1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-7-8-16(23-2)15(9-12)19-18(22)13-10-17(21)20(11-13)14-5-3-4-6-14/h7-9,13-14H,3-6,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIUAUUOZSBWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.